molecular formula C9H10N2O B3345678 6-Amino-3-methylindolin-2-one CAS No. 108533-35-3

6-Amino-3-methylindolin-2-one

Cat. No.: B3345678
CAS No.: 108533-35-3
M. Wt: 162.19 g/mol
InChI Key: QKBNYMYKFIHABG-UHFFFAOYSA-N
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Description

6-Amino-3-methylindolin-2-one is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is used for research purposes .

Scientific Research Applications

Synthesis and Characterization

6-Amino-3-methylindolin-2-one and its derivatives play a critical role in the synthesis of various heterocyclic compounds. Studies have detailed the synthesis and characterization of new derivatives by oxidation of related compounds, such as 1-amino-2-methylindoline. These derivatives are characterized using methods like microanalysis, UV, GC/MS, IR, and NMR, providing essential insights into their structural and chemical properties (Peyrot et al., 2001).

Kinetics of Oxidation Processes

In another study, the oxidation of 1-amino-2-methylindoline by chloramine was examined to increase the yield of the compound. This research provided valuable information on the reaction kinetics, including the influence of reactant concentrations and pH on the oxidation process (Elkhatib et al., 2002).

Electrochemical Reactions

The electrochemical reduction of N-nitroso-2-methylindoline to N-amino-2-methylindoline has been studied, focusing on the impact of parameters like temperature and electrode area on the overall process selectivity. Such studies contribute to a better understanding of the electro-organic reaction mechanisms involved (Weise et al., 1986).

Antiproliferative Activity and Tubulin Polymerization Inhibition

Compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, derived from this compound, have shown promising antiproliferative activity toward human cancer cells. They are identified as tubulin polymerization inhibitors, offering potential applications in cancer research (Minegishi et al., 2015).

Antibacterial and Antifungal Agents

Derivatives synthesized from this compound have demonstrated significant antibacterial and antifungal activities. The presence of specific groups and the electron withdrawing nature of these compounds play a crucial role in their antimicrobial efficacy (Desai et al., 2021).

Fluorescence Sensing Properties

Isomers based on quinoline, which involve 6-Amino-3-methylindolin-2-onederivatives, have been explored for their fluorescence sensing properties. These studies have shown that such compounds can act as chemosensors for metal ions like Al³⁺ and Zn²⁺, demonstrating their potential applications in molecular sensing and diagnostics (Hazra et al., 2018).

Catalysis and Transformation Reactions

The transformation of related compounds to 2-Methylindoline has been researched, highlighting the use of various catalysts. These studies contribute to our understanding of the catalytic processes and the conditions that optimize yields, which is crucial for industrial and pharmaceutical applications (Bernas et al., 2015).

Therapeutic and Diagnostic Applications

Some derivatives of this compound have shown potential in therapeutic and diagnostic applications for protein misfolding diseases, such as Alzheimer's and prion diseases. These compounds exhibit NIR fluorescent emission and inhibit Aβ self-aggregation and prion replication, indicating their dual role in therapy and diagnostics (Staderini et al., 2013).

Properties

IUPAC Name

6-amino-3-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBNYMYKFIHABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550754
Record name 6-Amino-3-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108533-35-3
Record name 6-Amino-3-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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